Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core structure, which is fused with thiophene rings and a carboxylate ester group. The presence of thiophene rings, which are sulfur-containing heterocycles, imparts unique chemical and biological properties to the compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can also be used to synthesize thiophene derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product. Major products formed from these reactions include modified thiophene derivatives and quinoline-based compounds .
Scientific Research Applications
Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities . The compound’s unique structure makes it a valuable candidate for drug development and pharmacological studies. In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, the compound’s ability to act as a metal complexing agent makes it useful in industrial applications, such as corrosion inhibitors and insecticides .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in anti-cancer and anti-inflammatory effects. The compound’s ability to modulate estrogen receptors also contributes to its therapeutic potential .
Comparison with Similar Compounds
Methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as Tipepidine, Tiquizium Bromides, and Dorzolamide, which also contain thiophene nuclei . These compounds share similar therapeutic properties, including anti-inflammatory and antimicrobial activities. the unique structure of this compound, with its quinoline core and multiple thiophene rings, sets it apart from other thiophene derivatives. This structural uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
methyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-11-6-7-17(27-11)20-18(21(24)25-3)12(2)22-14-9-13(10-15(23)19(14)20)16-5-4-8-26-16/h4-8,13,20,22H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHTSLEPQBFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387569 |
Source
|
Record name | ST052308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6369-79-5 |
Source
|
Record name | ST052308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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